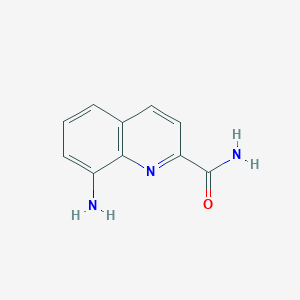
8-Aminoquinoline-2-carboxylic acid amide
Cat. No. B8671681
M. Wt: 187.20 g/mol
InChI Key: ZJCFXKIDPHPZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07329753B2
Procedure details


Analogously to Example 37, 120 mg (0.59 mmol) of 8-aminoquinoline-2-carboxylic acid methyl ester is reacted with 10 ml of a 7N methanolic ammonia solution. After purification on silica gel with hexane-ethyl acetate, 79 mg (72% of theory) of the product is obtained.
Quantity
120 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[C:8]([NH2:15])[CH:9]=[CH:10][CH:11]=2)[N:6]=1)=O.[NH3:16]>>[NH2:15][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[N:6]=[C:5]([C:3]([NH2:16])=[O:2])[CH:14]=[CH:13]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC2=C(C=CC=C2C=C1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After purification on silica gel with hexane-ethyl acetate, 79 mg (72% of theory) of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=CC=C2C=CC(=NC12)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
